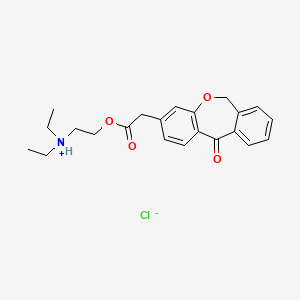

N,N-Diethylaminoethyl 6,11-dihydro-11-oxodibenz(b,e)oxepin-3-acetate hydrochloride

Description

Properties

CAS No. |

63883-13-6 |

|---|---|

Molecular Formula |

C22H26ClNO4 |

Molecular Weight |

403.9 g/mol |

IUPAC Name |

diethyl-[2-[2-(11-oxo-6H-benzo[c][1]benzoxepin-3-yl)acetyl]oxyethyl]azanium;chloride |

InChI |

InChI=1S/C22H25NO4.ClH/c1-3-23(4-2)11-12-26-21(24)14-16-9-10-19-20(13-16)27-15-17-7-5-6-8-18(17)22(19)25;/h5-10,13H,3-4,11-12,14-15H2,1-2H3;1H |

InChI Key |

YQYGOPWDCVUEGQ-UHFFFAOYSA-N |

Canonical SMILES |

CC[NH+](CC)CCOC(=O)CC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3CO2.[Cl-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis generally proceeds through three key stages:

Preparation of the 6,11-Dihydro-11-oxodibenz[b,e]oxepin-3-acetic Acid Intermediate

The acetic acid intermediate is synthesized via Friedel-Crafts acylation of suitably substituted precursors, typically involving 4-benzyloxy-(3-chlorocarbonyl)phenylacetyl chloride and aluminum chloride catalyst in methylene chloride-nitromethane solvent mixtures at low temperatures (0°C to ambient).

The acid chloride precursor is prepared by reacting the corresponding carboxylic acid with thionyl chloride or phosphorus halides, often with catalytic dimethylformamide to facilitate the reaction.

Alternative cyclization methods involve dehydrating or condensing agents to close the oxepin ring, as described in prior art (e.g., DE-OS 2,442,060).

Conversion to Acyl Halide or Ester Derivatives

The 6,11-dihydro-11-oxodibenz[b,e]oxepin-3-acetic acid is converted to an acyl halide by reaction with thionyl chloride or phosphorus trihalides/pentahalides, under cooling and stirring conditions to avoid decomposition.

Alternatively, esterification can be performed using anhydrides like propionic anhydride in pyridine at ambient temperature to yield ethyl or methyl esters of the acid.

The acyl halide or ester intermediates serve as activated species for subsequent coupling reactions.

Coupling with N,N-Diethylaminoethyl Moiety

The acyl halide intermediate is reacted with N,N-diethylaminoethylamine or related amines under controlled temperature (ice bath to ambient) in anhydrous solvents such as methylene chloride, often in the presence of bases or scavengers to neutralize HCl formed.

The reaction mixture is stirred for a period (30 minutes to several hours), followed by aqueous workup including washes with dilute hydrochloric acid, sodium bicarbonate, and brine to remove impurities.

The organic layer is dried over anhydrous sodium sulfate and concentrated to yield crude amide or ester products.

Formation of Hydrochloride Salt

The free base of the coupled product is treated with aqueous hydrochloric acid (commonly 4N to 10N) to adjust pH to acidic conditions (~pH 1-2), precipitating the hydrochloride salt.

The salt is isolated by filtration or extraction, washed, and dried under vacuum to obtain the pure N,N-Diethylaminoethyl 6,11-dihydro-11-oxodibenz(b,e)oxepin-3-acetate hydrochloride .

Representative Experimental Data and Yields

Notes on Reaction Optimization and Purification

Temperature control is critical during acyl chloride formation and amine coupling to prevent side reactions and decomposition.

Use of dry solvents and exclusion of moisture is essential to maintain acyl chloride integrity.

Recrystallization from solvents such as benzene, isopropanol, or hexane is employed to improve purity and crystallinity of intermediates and final product.

Column chromatography on silica gel with ethyl acetate/triethylamine mixtures is reported for purification of certain intermediates.

Summary of Key Research Discoveries

The use of Friedel-Crafts catalysts (AlCl3, FeCl3, SnCl4) in the initial ring acylation step provides high yields and selectivity for the dibenz[b,e]oxepin acetic acid core.

Conversion to acyl halides via thionyl chloride is efficient and allows for subsequent amide bond formation with diethylaminoethylamine.

The hydrochloride salt form enhances the compound's stability and facilitates isolation and handling.

Variations in the side chain and amine substituents have been explored to optimize pharmacological properties, indicating the synthetic flexibility of this route.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethylaminoethyl 6,11-dihydro-11-oxodibenz(b,e)oxepin-3-acetate hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

N,N-Diethylaminoethyl 6,11-dihydro-11-oxodibenz(b,e)oxepin-3-acetate hydrochloride has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its therapeutic potential in treating inflammatory conditions and other diseases.

Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of N,N-Diethylaminoethyl 6,11-dihydro-11-oxodibenz(b,e)oxepin-3-acetate hydrochloride involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and bind to specific receptors, thereby modulating various biochemical pathways. This compound’s effects are mediated through its ability to alter the activity of these molecular targets .

Comparison with Similar Compounds

Key Structural Features:

- Dibenzoxepin Core : A 6,11-dihydro-11-oxodibenz[b,e]oxepin backbone provides planar rigidity, facilitating receptor interactions.

- 3-Acetate Ester : The ester group at position 3 introduces metabolic stability compared to carboxylic acid analogs.

- Hydrochloride Salt : Improves aqueous solubility for parenteral or oral administration .

Comparison with Structurally Similar Compounds

IsoxePAC (6,11-Dihydro-11-oxodibenz[b,e]oxepin-2-acetic Acid; CAS 55453-87-7)

- Structural Differences: Substitution at position 2 as a carboxylic acid (vs. position 3 in the target compound). Lacks the diethylaminoethyl ester and hydrochloride salt.

- Pharmacological Profile :

- Synthesis: Prepared via Friedel-Crafts cyclization of phthalides with phenols, followed by hydrolysis .

Oxepinac (6,11-Dihydro-11-oxodibenz[b,e]oxepin-3-acetic Acid; CAS 55689-65-1)

- Structural Differences: Features a 3-carboxylic acid group (vs. the 3-acetate ester in the target compound). No amine-containing side chain.

- Pharmacological Profile: Clinically validated as a nonsteroidal anti-inflammatory drug (NSAID) with reduced gastrointestinal toxicity compared to aspirin . The carboxylic acid group enhances COX-1/COX-2 inhibition but may contribute to renal toxicity in chronic use .

- Synthesis: Derived from cyclization of substituted phenylpropanoic acids using trifluoroacetic anhydride .

ProPACetamol Hydrochloride (4-Acetamidophenyl N,N-Diethylaminoacetate Hydrochloride; CAS 66532-86-3)

- Structural Differences: Contains a paracetamol-like 4-acetamidophenyl group instead of the dibenzoxepin core. Shares the N,N-diethylaminoethyl ester and hydrochloride salt.

- Pharmacological Profile :

Data Table: Structural and Pharmacological Comparison

| Compound Name | CAS Number | Core Structure | Substituent(s) | Molecular Formula | Key Pharmacological Notes |

|---|---|---|---|---|---|

| Target Compound | N/A | Dibenzoxepin | 3-Acetate ester + diethylaminoethyl·HCl | C₂₂H₂₆ClNO₄ | Enhanced solubility; anti-inflammatory |

| IsoxePAC | 55453-87-7 | Dibenzoxepin | 2-Carboxylic acid | C₁₆H₁₂O₄ | COX inhibition; limited bioavailability |

| Oxepinac | 55689-65-1 | Dibenzoxepin | 3-Carboxylic acid | C₁₆H₁₂O₄ | NSAID; GI toxicity mitigated |

| ProPACetamol HCl | 66532-86-3 | Phenyl | 4-Acetamidophenyl + diethylaminoethyl·HCl | C₁₄H₂₁ClN₂O₃ | Analgesic prodrug; no anti-inflammatory |

Research Findings and Mechanistic Insights

- Anti-Inflammatory Activity : The dibenzoxepin core is critical for COX enzyme interaction. Esterification at position 3 (target compound) reduces direct COX binding compared to carboxylic acid analogs (IsoxePAC, Oxepinac) but may prolong systemic exposure due to slower hydrolysis .

- Synthetic Flexibility: details methods to introduce diverse amine-containing side chains, enabling tailored pharmacokinetic profiles. For example, replacing diethylaminoethyl with methyl groups (e.g., 2-(6,11-dihydro-11-oxodibenz[b,e]oxepin-2-yl)-N-methylethylamine HCl) reduces hydrophilicity but maintains anti-inflammatory efficacy .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N,N-Diethylaminoethyl 6,11-dihydro-11-oxodibenz(b,e)oxepin-3-acetate hydrochloride, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves functionalizing the dibenzoxepin core with a diethylaminoethyl acetate group. Key steps include:

- Core Preparation : Start with 6,11-dihydro-11-oxodibenz(b,e)oxepin-3-acetic acid (structural analogs described in ) .

- Esterification : Use carbodiimide coupling agents (e.g., EDC, as referenced in ) to conjugate the diethylaminoethyl group to the acetic acid moiety .

- Purification : Optimize via reverse-phase HPLC (≥98% purity, as per ’s HPLC protocol) .

- Yield Improvement : Control reaction pH (7.4 PBS buffer, ) and use stoichiometric excess of the diethylaminoethyl reagent to drive esterification .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- Purity : HPLC with UV detection (as in ) is standard; validate with mass spectrometry (MS) for molecular weight confirmation .

- Structural Confirmation : Use H/C NMR to verify substituent positions on the dibenzoxepin ring. X-ray crystallography (as applied in for related structures) resolves stereochemical ambiguities .

- Stability : Monitor degradation under accelerated conditions (40°C/75% RH) via HPLC, adapting protocols from pharmacopeial standards () .

Q. How does the solubility profile of this compound influence its formulation for in vitro studies?

- Methodological Answer :

- Solubility Testing : Use a tiered approach: (1) Screen in aqueous buffers (e.g., PBS, ) and organic solvents (DMSO/ethanol); (2) Quantify via UV-Vis spectroscopy .

- Formulation : For low aqueous solubility, employ cyclodextrin-based solubilizers or lipid nanoparticles, referencing stability data from analogous dibenzoxepin derivatives () .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data observed across different experimental models (e.g., in vitro vs. in vivo)?

- Methodological Answer :

- Mechanistic Validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to target proteins, as demonstrated in ’s aptamer-based assays .

- Metabolite Interference : Profile metabolites in serum (e.g., human serum protocols in ) to identify inhibitory/byproduct effects .

- Dose-Response Calibration : Replicate studies under standardized conditions (e.g., pH 7.4 PBS, ) to minimize variability .

Q. How can researchers design experiments to elucidate the metabolic pathways of this compound in mammalian systems?

- Methodological Answer :

- In Vitro Metabolism : Use liver microsomes (e.g., human CYP450 enzymes) with LC-MS/MS to identify phase I/II metabolites. Reference ’s recombinant protein handling protocols .

- Isotopic Labeling : Incorporate C or C labels at the diethylaminoethyl group to track metabolic cleavage sites.

- In Vivo Correlation : Conduct pharmacokinetic studies in rodent models, aligning with ’s serum analysis workflows .

Q. What advanced computational methods are suitable for predicting the compound’s binding affinity to target proteins?

- Methodological Answer :

- Docking Simulations : Use Schrödinger Suite or AutoDock Vina to model interactions with proteins (e.g., IL-6 or MMP3, as in ) .

- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100-ns trajectories (GROMACS/AMBER) to assess binding entropy/enthalpy.

- QSAR Modeling : Train models on dibenzoxepin derivatives (structural data from ) to predict activity against novel targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.